molecular formula C8H20N2 B13700398 2,7-Diaminooctane

2,7-Diaminooctane

Cat. No.: B13700398
M. Wt: 144.26 g/mol
InChI Key: QJPHURHRDPERAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diaminooctane is an organic compound belonging to the class of aliphatic diamines. It is characterized by the presence of two amino groups attached to the seventh and second carbon atoms of an eight-carbon alkane chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diaminooctane typically involves the catalytic hydrogenation of suberonitrile. This process is carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is conducted in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic hydrogenation of suberonitrile, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diaminooctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like bromine or chlorine in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted diamines.

Scientific Research Applications

2,7-Diaminooctane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of pesticides, especially fungicides.

Mechanism of Action

The mechanism by which 2,7-Diaminooctane exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In catalytic applications, the compound acts as a structure-directing agent, facilitating the formation of specific crystal structures .

Comparison with Similar Compounds

Uniqueness: 2,7-Diaminooctane is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and structural configurations.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

octane-2,7-diamine

InChI

InChI=1S/C8H20N2/c1-7(9)5-3-4-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3

InChI Key

QJPHURHRDPERAB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.